molecular formula C21H26BrN5O3 B2521570 N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-2-morpholin-4-ylacetamide CAS No. 328541-02-2

N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-2-morpholin-4-ylacetamide

Cat. No. B2521570
CAS RN: 328541-02-2
M. Wt: 476.375
InChI Key: LALWJPIWVJSIJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized via a series of reactions. For instance, N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl) nicotinamide (4) can be reacted with 4-chlorobenzaldehyde or 4-hydroxybenzaldehyde to give the hydrazones 5 and 6 . Compound 4 can also be coupled with phenylisocyanate or methylisothiocyanate to give Compounds 7 and 8 . The latter compounds (7 and 8) can then be coupled with chloroacetic acid to give oxazolidine (9) and thiazolidine (10) .


Molecular Structure Analysis

The molecular structure of the compound can be confirmed by means of spectral data . The compound has a molecular formula of C21H26BrN5O3 and a molecular weight of 476.375.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can react with 4-chlorobenzaldehyde or 4-hydroxybenzaldehyde to give the hydrazones 5 and 6 . It can also be coupled with phenylisocyanate or methylisothiocyanate to give Compounds 7 and 8 .

Scientific Research Applications

DNA Binding and Antimicrobial Activity

Farghaly et al. (2020) synthesized a series of N-phenylmorpholine derivatives, exhibiting notable antimicrobial and anti-cancer activities. These compounds showed intercalation binding mode with SS-DNA, suggesting their potential in therapeutic applications involving DNA interaction (Farghaly, Abo Alnaja, El‐Ghamry, & Shaaban, 2020).

Antimicrobial Evaluation

Gul et al. (2017) prepared a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides. These compounds showed varying degrees of antimicrobial activity, with some demonstrating significant effectiveness against microbes (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).

Antiviral Applications

Kauffman et al. (2000) detailed the synthesis of a compound related to N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-2-morpholin-4-ylacetamide. This synthesis facilitated the production of DPC 963, a promising drug candidate for HIV-1 treatment (Kauffman, Harris, Dorow, Stone, Parsons, Pesti, Magnus, Fortunak, Confalone, & Nugent, 2000).

Anticonvulsant Activity

A study by Unverferth et al. (1998) synthesized 3-aminopyrroles, including derivatives related to the compound . These derivatives displayed significant anticonvulsant activity, highlighting their potential in neuropharmacology (Unverferth, Engel, Höfgen, Rostock, Günther, Lankau, Menzer, Rolfs, Liebscher, Müller, & Hofmann, 1998).

Synthesis and Biological Activity

Luo Lingyan et al. (2011) described the synthesis of a related compound, 4-(4-Aminophenyl)-3-morpholinone, highlighting its significance as a key intermediate in the production of anticoagulants like rivaroxaban (Luo Lingyan, Dongsheng, Zhou Zongzhou, Cheng, & Huang Yingtang, 2011).

Medicinal Chemistry and Biological Activities

Rekka and Kourounakis (2010) designed various morpholine derivatives, including structures akin to this compound, with various biological activities like anti-inflammatory and anti-dyslipidemic properties (Rekka & Kourounakis, 2010).

properties

IUPAC Name

N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN5O3/c22-16-6-7-18(25-20(29)14-27-8-10-30-11-9-27)17(12-16)21(24-13-19(28)26-23)15-4-2-1-3-5-15/h1-7,12,21,24H,8-11,13-14,23H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALWJPIWVJSIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C=C(C=C2)Br)C(C3=CC=CC=C3)NCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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